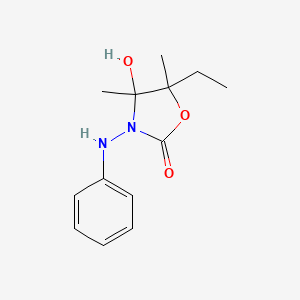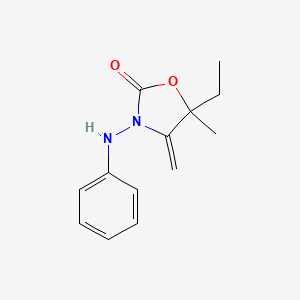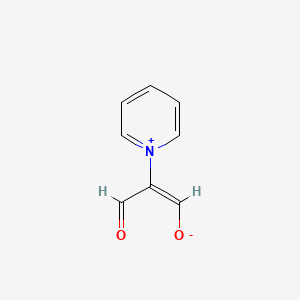![molecular formula C17H17N3O5S B4290852 2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide](/img/structure/B4290852.png)
2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide
Descripción general
Descripción
2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide, also known as TNB or 4,6-dinitro-2-[(4-tert-butylphenyl)thio]benzamide, is a chemical compound that has been widely used in scientific research. TNB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Mecanismo De Acción
The mechanism of action of 2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide is based on its ability to react with thiol groups and ROS. This compound reacts with thiol groups to form a mixed disulfide, which can be quantified using spectrophotometric methods. This compound also reacts with ROS to form a stable product that can be detected using fluorescence or absorbance measurements. The reaction of this compound with ROS is based on the ability of the nitro group to undergo reduction by ROS.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in redox regulation. This compound has also been shown to induce apoptosis in cancer cells by increasing ROS levels. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide has several advantages as a biochemical reagent. It is relatively stable and can be stored for long periods of time. This compound is also relatively inexpensive and can be synthesized in a laboratory setting. However, this compound has some limitations. It is not specific for thiol groups and can react with other nucleophiles such as amines and hydroxyl groups. This compound can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide in scientific research. One area of interest is the use of this compound as a probe for the detection of ROS in living cells. This could be accomplished by incorporating this compound into fluorescent probes that can be targeted to specific cellular compartments. Another area of interest is the use of this compound in the development of new anticancer drugs. This compound has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target cancer cells specifically. Finally, this compound could be used in the development of new anti-inflammatory drugs. This compound has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that target inflammatory pathways specifically.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a biochemical reagent. This compound can be synthesized in a laboratory setting and has several advantages as a biochemical reagent. This compound has been shown to have a number of biochemical and physiological effects, and further research could lead to the development of new drugs that target specific cellular pathways.
Aplicaciones Científicas De Investigación
2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide has been widely used in scientific research as a biochemical reagent. It is commonly used as a substrate for the measurement of thiol groups in proteins and enzymes. This compound reacts with thiol groups to form a mixed disulfide, which can be quantified using spectrophotometric methods. This compound has also been used as a probe for the detection of reactive oxygen species (ROS) in cells and tissues. This compound reacts with ROS to form a stable product that can be detected using fluorescence or absorbance measurements.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-4,6-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-17(2,3)10-4-6-12(7-5-10)26-14-9-11(19(22)23)8-13(20(24)25)15(14)16(18)21/h4-9H,1-3H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWIAJBHIWENSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC(=CC(=C2C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(sec-butyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290773.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4290783.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4290791.png)

![(4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine](/img/structure/B4290802.png)





![5-ethyl-4-hydroxy-4,5-dimethyl-3-[(4-methylphenyl)amino]-1,3-oxazolidin-2-one](/img/structure/B4290826.png)
![2-(4-benzyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290829.png)

![1-[(2-chloroethyl)sulfonyl]dodecane](/img/structure/B4290860.png)
